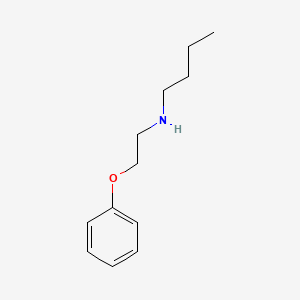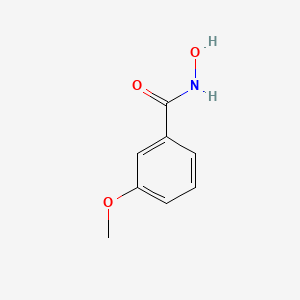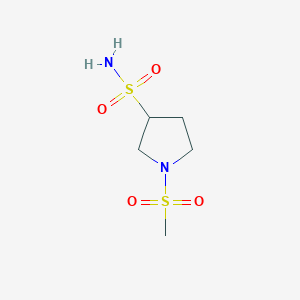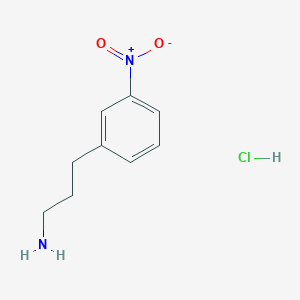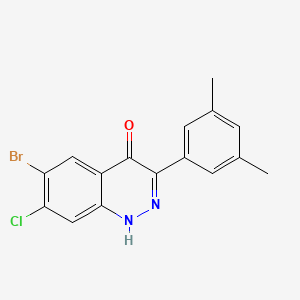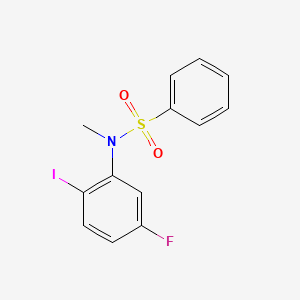
N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is characterized by the presence of fluorine and iodine atoms on a phenyl ring, which are known to impart distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide typically involves the reaction of 5-fluoro-2-iodoaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, precise control of reaction parameters (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The sulfonamide group can also interact with enzymes, affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Fluoro-2-iodophenyl)acetamide
- N-(5-Fluoro-2-iodophenyl)benzenesulfonamide
Uniqueness
N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in biological systems.
Propiedades
Fórmula molecular |
C13H11FINO2S |
|---|---|
Peso molecular |
391.20 g/mol |
Nombre IUPAC |
N-(5-fluoro-2-iodophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11FINO2S/c1-16(13-9-10(14)7-8-12(13)15)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
ZDSKLRKMZNGMTM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=CC(=C1)F)I)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


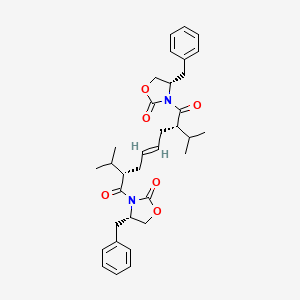
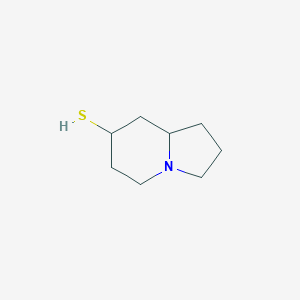
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)
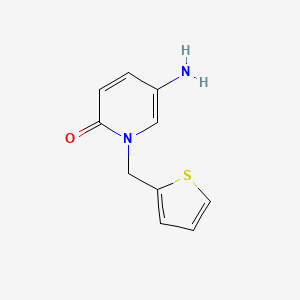
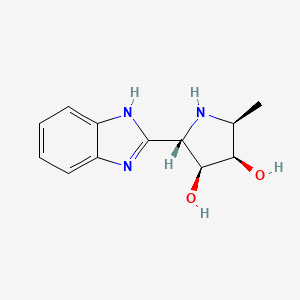
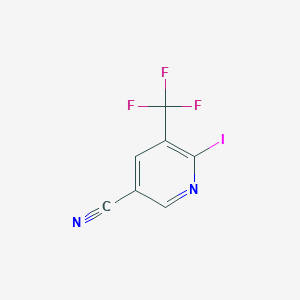
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
